![molecular formula C19H19FN4O3 B2512993 1-(4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-5-phenylpentane-1,5-dione CAS No. 2309749-84-4](/img/structure/B2512993.png)
1-(4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl)-5-phenylpentane-1,5-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluoropyrimidinyl group, a piperazine ring, and a phenyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the fluoropyrimidinyl and piperazine components, followed by their coupling. The phenylpentane-1,5-dione component could then be attached through another coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluoropyrimidinyl group would likely contribute to the compound’s polarity, while the piperazine ring could potentially form hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The fluoropyrimidinyl group could potentially undergo substitution reactions, while the piperazine ring could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of the fluoropyrimidinyl group .Scientific Research Applications
- ω-Transaminase-Mediated Synthesis : Enzymatic approaches, such as using ω-transaminases, enable the production of chiral amines from bulky ketones . This compound could serve as a substrate in such reactions.
- GPR119 Agonists : GPR119 is a receptor involved in glucose homeostasis and insulin secretion. The compound could be explored as a potential GPR119 agonist.
Organic Synthesis and Asymmetric Catalysis
Pharmacology and Receptor Ligands
Safety And Hazards
properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-15-11-21-19(22-12-15)24-10-9-23(13-18(24)27)17(26)8-4-7-16(25)14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIHSHAZIQPFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCCC(=O)C2=CC=CC=C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-5-phenylpentane-1,5-dione |
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